tert-Butyl (3-bromopyridin-2-yl)carbamate
Overview
Description
“tert-Butyl (3-bromopyridin-2-yl)carbamate” is a chemical compound with the molecular formula C10H13BrN2O2 . It is a derivative of carbamate and pyridine .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring substituted with a bromine atom and a carbamate group . The carbamate group is further substituted with a tert-butyl group .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 273.13 . It is a solid at room temperature .Scientific Research Applications
Crystallographic Studies
tert-Butyl (3-bromopyridin-2-yl)carbamate has been utilized in crystallographic studies to understand molecular interactions. For instance, its derivatives have been analyzed through single crystal X-ray diffraction to explore the nature of hydrogen bonds and other interactions, contributing to the understanding of molecular assembly and crystal packing. Such studies highlight the importance of hydrogen bonds and halogen bonds in forming three-dimensional structures in crystals (Das et al., 2016).
Synthesis of Natural Products and Intermediates
This compound also plays a crucial role in the synthesis of natural products and intermediates. For instance, (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of the natural product jaspine B, was synthesized from L-Serine. Jaspine B has been isolated from various sponges and shows cytotoxic activity against several human carcinoma cell lines (Tang et al., 2014).
Medicinal Chemistry and Drug Synthesis
In medicinal chemistry, this compound derivatives are utilized for synthesizing complex molecules. For instance, a synthetic method for a key intermediate used in biologically active compounds, such as omisertinib (AZD9291), was developed using tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2-methoxyphenyl) carbamate. This showcases the compound's role in developing treatments for various diseases (Zhao et al., 2017).
Photocatalysis
The compound has also found applications in photocatalysis. For example, a photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, a versatile amidyl-radical precursor, was reported. This approach opens up new pathways for assembling a range of compounds under mild conditions, thereby broadening the applications of photocatalyzed protocols (Wang et al., 2022).
Safety and Hazards
Mechanism of Action
Mode of Action
The exact mode of action of Tert-Butyl (3-bromopyridin-2-yl)carbamate is currently unknown due to the lack of specific studies on this compound . Generally, compounds like this can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent bonding. The specific interaction depends on the structure of the compound and the target molecule.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, presence of other molecules, and the specific characteristics of the biological environment where the compound is active.
Properties
IUPAC Name |
tert-butyl N-(3-bromopyridin-2-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)13-8-7(11)5-4-6-12-8/h4-6H,1-3H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXWTADXOAAMPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599346 | |
Record name | tert-Butyl (3-bromopyridin-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80599346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149489-04-3 | |
Record name | tert-Butyl (3-bromopyridin-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80599346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.